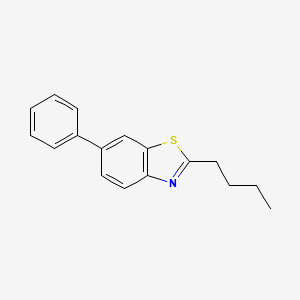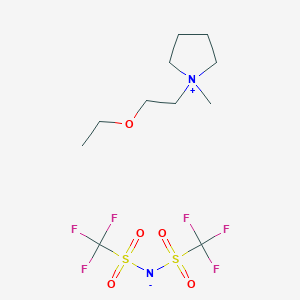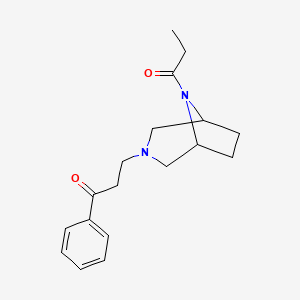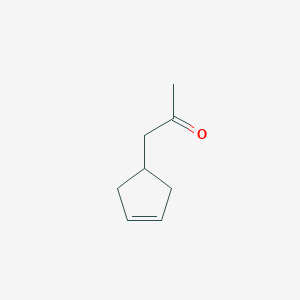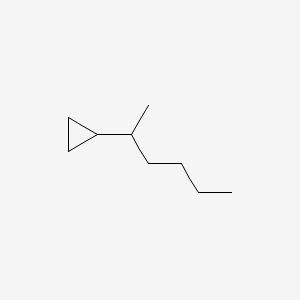
2-Cyclopropylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-METHYLPENTYL)CYCLOPROPANE, also known as 2-Cyclopropylhexane, is a cycloalkane with the molecular formula C9H18 and a molecular weight of 126.2392 g/mol . This compound is characterized by a cyclopropane ring attached to a 1-methylpentyl group, making it a unique structure among cycloalkanes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives, including (1-METHYLPENTYL)CYCLOPROPANE, involves the reaction of carbenes with alkenes. Carbenes, such as methylene (H2C), can be generated in situ from reagents like chloroform and potassium hydroxide (KOH). The reaction typically proceeds under mild conditions and results in the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs microwave-assisted protocols to enable rapid preparation. These methods use fluorinated acetate salts and low boiling-point solvents, avoiding highly toxic or ozone-depleting substances .
Chemical Reactions Analysis
Types of Reactions: (1-METHYLPENTYL)CYCLOPROPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
(1-METHYLPENTYL)CYCLOPROPANE has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: Cyclopropane derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-METHYLPENTYL)CYCLOPROPANE involves its interaction with molecular targets through its cyclopropane ring. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness: (1-METHYLPENTYL)CYCLOPROPANE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cycloalkanes.
Properties
CAS No. |
6976-28-9 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
hexan-2-ylcyclopropane |
InChI |
InChI=1S/C9H18/c1-3-4-5-8(2)9-6-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
IYZQDBIQGSJSEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


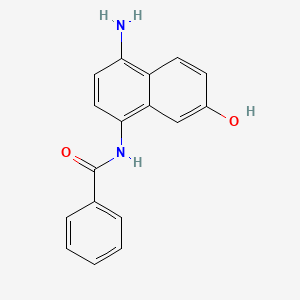
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)
![(1S,2R,3R,5S,6R,9R)-11-methoxy-1,9,18-trimethyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B13801574.png)
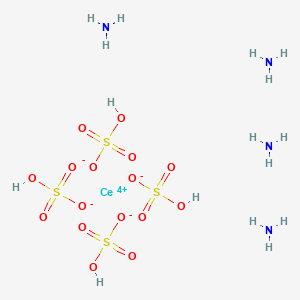
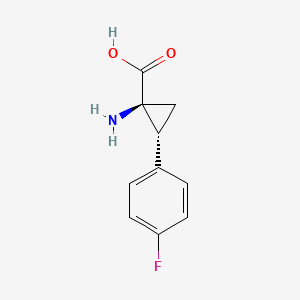
![Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
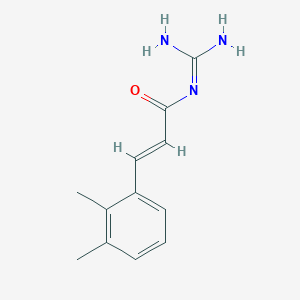
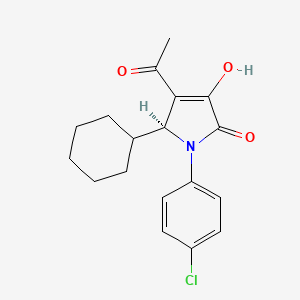
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
